molecular formula C10H13ClN2O B3012041 3-Tert-butyl-6-chloropyridine-2-carboxamide CAS No. 2580180-93-2

3-Tert-butyl-6-chloropyridine-2-carboxamide

Cat. No.: B3012041
CAS No.: 2580180-93-2
M. Wt: 212.68
InChI Key: RGFKWBOIMBOGCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-chloropyridine-2-carboxamide can be achieved through several synthetic routes One common method involves the reaction of 3-tert-butylpyridine with chlorinating agents to introduce the chlorine atom at the 6-positionThe reaction conditions typically involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the chlorination of 3-tert-butylpyridine using chlorine gas or other chlorinating agents, followed by the amidation reaction to introduce the carboxamide group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-chloropyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Tert-butyl-6-chloropyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-chloropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-6-chloropyridine
  • 3-Tert-butyl-2-carboxamide
  • 6-Chloropyridine-2-carboxamide

Uniqueness

3-Tert-butyl-6-chloropyridine-2-carboxamide is unique due to the presence of both the tert-butyl group and the chlorine atom on the pyridine ring, along with the carboxamide group. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications .

Properties

IUPAC Name

3-tert-butyl-6-chloropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)6-4-5-7(11)13-8(6)9(12)14/h4-5H,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFKWBOIMBOGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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